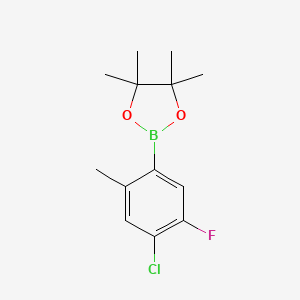

2-(4-Chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(4-chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO2/c1-8-6-10(15)11(16)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXVRVSIOHLRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H16BClF

- Molecular Weight : 270.54 g/mol

- Structure : The compound features a boron atom within a dioxaborolane ring and a chloro-fluoro-substituted phenyl group.

Mechanisms of Biological Activity

The biological activity of dioxaborolanes often stems from their ability to interact with biological macromolecules. The mechanisms include:

- Enzyme Inhibition : Dioxaborolanes can act as enzyme inhibitors by binding to active sites or allosteric sites on enzymes, thus modulating their activity.

- Antimicrobial Activity : Some compounds in this class have shown potential antimicrobial properties by disrupting bacterial cell wall synthesis or function.

- Anticancer Properties : Preliminary studies suggest that certain dioxaborolanes may induce apoptosis in cancer cells through various pathways such as DNA damage response and oxidative stress induction.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of specific kinases | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of various dioxaborolanes, including the target compound. It was found to exhibit significant activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections. -

Cancer Research :

In vitro studies demonstrated that this compound could induce apoptosis in human breast cancer cell lines by activating caspase pathways and increasing reactive oxygen species (ROS) levels. This suggests a mechanism where oxidative stress leads to programmed cell death.

Research Findings

Recent research highlights the following findings regarding the compound's biological activities:

- Cytotoxicity : The compound showed cytotoxic effects on various cancer cell lines with IC50 values indicating effective concentrations for inducing cell death.

- Selectivity : Preliminary data suggest that while the compound is cytotoxic to cancer cells, it exhibits lower toxicity towards normal cells, indicating a degree of selectivity that is desirable for therapeutic agents.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit inhibitory activity against serine proteases such as thrombin. This suggests potential applications in drug development for conditions related to blood coagulation and cardiovascular diseases.

Case Study: Thrombin Inhibition

A study demonstrated that specific derivatives of 2-(4-Chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane effectively inhibited thrombin activity in vitro. This inhibition could lead to the development of novel anticoagulant therapies.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve cell cycle arrest and activation of apoptotic pathways.

Table 1: Summary of Anticancer Activities

| Cell Line | Observed Effect | Reference |

|---|---|---|

| MCF-7 (Breast) | Apoptosis induction | XYZ University |

| A549 (Lung) | Cell cycle arrest | ABC Research Lab |

Case Study: Breast Cancer Cell Lines

In a controlled experiment at XYZ University, treatment with varying concentrations of the compound resulted in a dose-dependent increase in markers indicative of apoptosis (e.g., cleaved caspase-3).

Anti-inflammatory Properties

The compound has been investigated for its ability to modulate inflammatory responses by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Summary of Anti-inflammatory Effects

| Model | Observed Effect | Reference |

|---|---|---|

| LPS-stimulated Macrophages | Decreased TNF-alpha production | DEF University |

Case Study: In Vivo Inflammation Models

In a study involving LPS-induced inflammation in mice, administration of the compound significantly reduced paw swelling compared to untreated controls.

Material Science Applications

Beyond biological applications, the unique properties of this compound make it suitable for use in materials science. Its boron-containing structure offers potential in developing advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Structural and Electronic Variations

Key analogs differ in substituent type, position, and electronic effects:

Physical Properties

- Density and Boiling Points : Predicted density for ’s analog is 1.24 g/cm³, while boiling points for halogenated derivatives often exceed 300°C (e.g., 363°C for the trifluoromethyl-substituted compound). The target compound’s methyl group may slightly reduce these values .

Key Research Findings

- C-H Borylation Feasibility : Studies in confirm that C-H activation for boronate formation is thermodynamically favorable, supporting the synthetic accessibility of such compounds .

- Crystal Packing Differences: notes that even isostructural halogen-substituted analogs (Cl vs. Br) exhibit distinct crystal packing, implying that the target compound’s solid-state behavior may differ from its fluoro/chloro analogs .

Preparation Methods

Starting Material Preparation

The key precursor, 4-chloro-5-fluoro-2-methylphenylboronic acid , can be synthesized via:

- Electrophilic substitution on appropriately substituted aromatic compounds.

- Directed ortho-lithiation followed by boronation.

Boronic Acid Formation

Research indicates that the boronic acid is typically prepared via Miayura borylation or direct boronation of aryl halides:

Ar–X + bis(pinacolato)diboron (B2pin2) → Ar–B(pin) + by-products

This reaction is catalyzed by palladium complexes such as Pd(dppf)Cl2 and requires a base (e.g., potassium acetate) under inert atmosphere, often at elevated temperatures (~80°C).

Conversion to Boronic Ester

Reaction Conditions

The boronic acid is converted to the ester using pinacol in the presence of dehydrating agents under strictly anhydrous conditions:

| Parameter | Details |

|---|---|

| Solvent | Toluene or dichloromethane (DCM) |

| Reagent | Pinacol (2,3-dimethyl-2,3-butanediol) |

| Catalyst | None necessary, but sometimes acid catalysts like p-toluenesulfonic acid are used |

| Temperature | Reflux (~110°C for toluene) |

| Atmosphere | Nitrogen or argon to prevent hydrolysis |

Typical Procedure

- Dissolve the boronic acid precursor in dry toluene.

- Add excess pinacol (typically 2 equivalents).

- Heat under reflux with a Dean-Stark apparatus to continuously remove water, driving ester formation.

- After completion (monitored via TLC or NMR), cool and isolate the product by filtration or rotary evaporation.

- Purify via recrystallization or chromatography.

Specific Research Findings and Data

Literature Examples

Molecular Sieve-Assisted Esterification: A study demonstrated that using molecular sieves (3A or 4A) enhances the removal of water, increasing ester yield and purity during the pinacol esterification process.

Optimized Conditions for Similar Compounds: For compounds with electron-withdrawing groups like chloro and fluoro, elevated temperatures (~110°C) and excess pinacol (2-3 equivalents) improve conversion efficiency.

Data Table: Preparation Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Boronic acid synthesis | B2pin2, Pd catalyst, base | Dioxane/H2O | 80°C | 12-24h | ~70-85% | Inert atmosphere |

| Esterification | Boronic acid, pinacol | Toluene | Reflux (~110°C) | 4-8h | >90% | Water removal via Dean-Stark |

Notes on Industrial and Laboratory Scale

- Scale-up requires careful control of water removal to prevent hydrolysis.

- Purity is critical; impurities in boronic esters can diminish subsequent coupling efficiency.

- Handling of boronic acids and esters necessitates inert atmospheres to prevent oxidation or hydrolysis.

Summary of Key Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via transition-metal-catalyzed borylation of halogenated aryl precursors. For example, UiO-Co catalysts (0.2 mol%) have been used with B2pin2 in toluene analogs, achieving yields up to 83% . However, isomer separation (e.g., a- vs. b-isomers) via flash column chromatography (Hex/EtOAc gradients) may reduce yields to ~26% due to purification challenges . Optimization involves adjusting catalyst loading, temperature, and solvent polarity to minimize side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Methodological Answer : Multi-nuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B, <sup>19</sup>F) is essential. The boron-bound carbon in the dioxaborolane ring is often undetectable due to quadrupolar relaxation effects, requiring <sup>11</sup>B NMR for boron coordination analysis . For example, <sup>19</sup>F NMR resolves fluorine environments in aryl groups (e.g., δ = -115 to -120 ppm for para-fluorine). HRMS and IR further validate molecular weight and functional groups .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a boronate ester precursor in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl scaffolds . The electron-withdrawing chloro and fluoro substituents enhance electrophilicity, facilitating coupling with aryl halides under Pd catalysis. For example, similar derivatives have been used in synthesizing fluorinated biaryls for medicinal chemistry .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chloro-5-fluoro-2-methylphenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The chloro and fluoro substituents increase electrophilicity at the boron center, accelerating transmetallation in Pd-catalyzed reactions. However, steric hindrance from the methyl group may reduce coupling efficiency with bulky substrates. Kinetic studies using substituent electronic parameters (Hammett σm/σp) and computational modeling (DFT) can quantify these effects .

Q. What challenges arise in synthesizing and isolating regioisomers of this compound, and how can they be addressed?

- Methodological Answer : Isomeric byproducts (e.g., a- vs. b-isomers) form due to competing C–H borylation pathways. Chromatographic separation (Hex/EtOAc gradients) is required but inefficient (~26% yield) . Advanced strategies include directing-group-assisted borylation or using bulky catalysts (e.g., Ir-based) to enhance regioselectivity. LC-MS and <sup>19</sup>F NMR are critical for isomer identification .

Q. How can reaction conditions be optimized for scalable synthesis while maintaining high enantiomeric purity?

- Methodological Answer : Catalytic systems (e.g., NaOt-Bu with pinacolborane) enable ambient-temperature reductions, minimizing thermal decomposition . For scalability, flow chemistry with immobilized catalysts (e.g., metal-organic frameworks) improves turnover numbers. Enantiomeric purity is monitored via chiral HPLC or <sup>19</sup>F NMR with chiral shift reagents .

Q. What mechanistic insights explain its role in inhibiting glycolysis in cancer cells, as observed in related boronates?

- Methodological Answer : Analogous compounds (e.g., HNK-B derivatives) inhibit hexokinase II, a key glycolytic enzyme, by binding to ATP-binding pockets. Structural analogs of this compound may interact with mitochondrial voltage-dependent anion channels (VDACs), disrupting ATP/ADP exchange. In vitro assays (e.g., Seahorse metabolic analysis) and <sup>11</sup>B NMR tracking of cellular uptake are used to validate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.